![molecular formula C26H33N3O5S B11523885 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate](/img/structure/B11523885.png)
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE is a complex organic compound characterized by its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the propoxyphenyl and dimethoxyphenyl groups. The final step involves the formation of the methanimidamide linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the compound’s electronic structure, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, (E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE is explored for its therapeutic potential. It may exhibit bioactive properties that could be harnessed for drug development, particularly in targeting specific pathways or receptors.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in manufacturing and production.
Mechanism of Action
The mechanism of action of (E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and functions. The compound’s effects are mediated through binding interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Cephalexin: An antibiotic with a different structural framework but similar in terms of its complex molecular interactions.
Uniqueness
(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C26H33N3O5S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate |
InChI |
InChI=1S/C26H33N3O5S/c1-5-15-34-20-10-8-19(9-11-20)29-24(30)17-23(25(29)31)35-26(27-6-2)28-14-13-18-7-12-21(32-3)22(16-18)33-4/h7-12,16,23H,5-6,13-15,17H2,1-4H3,(H,27,28) |
InChI Key |
DECJJMBJJDXQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCCC3=CC(=C(C=C3)OC)OC)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.